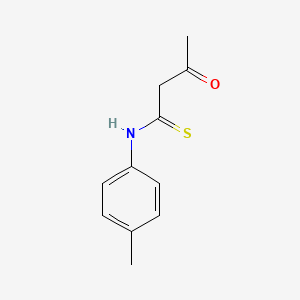![molecular formula C18H14N6O2 B14618041 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline CAS No. 60602-38-2](/img/structure/B14618041.png)
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is an organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its applications in dyeing and pigmentation due to its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline typically involves a multi-step process starting from aniline. The initial step involves the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt undergoes a coupling reaction with another molecule of aniline to form the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Reduction: 4-[(E)-{4-[(E)-(4-Aminophenyl)diazenyl]phenyl}diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline involves its interaction with molecular targets through its azo groups. These groups can undergo reversible reduction and oxidation, allowing the compound to act as a redox mediator. The compound’s ability to form stable radicals also contributes to its reactivity and effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but with different substitution patterns.
Disodium 5-[(E)-{4’-[(E)-{4-[(E)-(2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex azo compound with additional functional groups.
Uniqueness
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is unique due to its specific arrangement of azo groups and nitro substituents, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dyeing and pigmentation applications .
Propriétés
Numéro CAS |
60602-38-2 |
|---|---|
Formule moléculaire |
C18H14N6O2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H14N6O2/c19-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22-23-17-9-11-18(12-10-17)24(25)26/h1-12H,19H2 |
Clé InChI |
JSBOQCQIOOVXAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


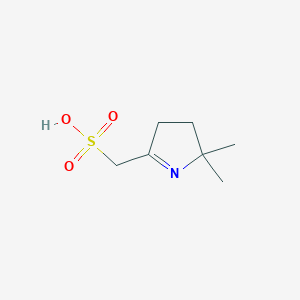
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

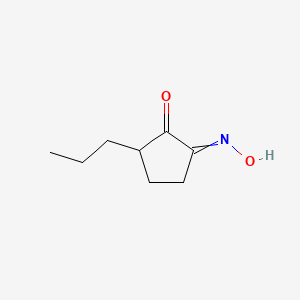
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
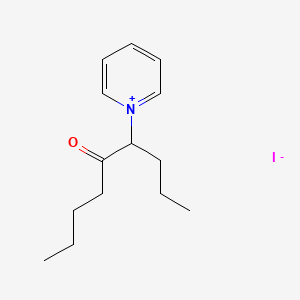
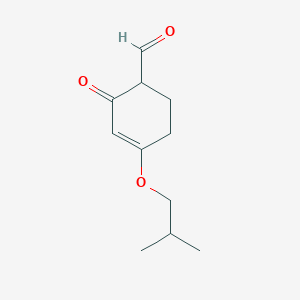
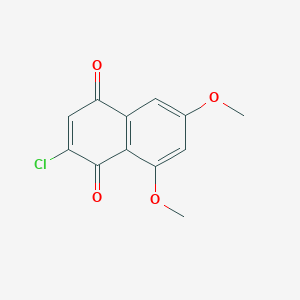
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
